molecular formula C7H7NO3 B8556375 2-Aminooxybenzoic acid

2-Aminooxybenzoic acid

Cat. No. B8556375
M. Wt: 153.14 g/mol
InChI Key: NBGAYCYFNGPNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371320B2

Procedure details

sulfasalazine, mesalamine, olsalazine, balsalazide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CN=C(NS(C2C=CC(N=N[C:19]3[CH:20]=[CH:21][C:22]([OH:28])=[C:23]([C:25]([OH:27])=[O:26])[CH:24]=3)=CC=2)(=O)=O)C=1.C1C([NH2:35])=CC(C(O)=O)=C(O)C=1.C1C(N=NC2C=CC(O)=C(C(O)=O)C=2)=CC(C(O)=O)=C(O)C=1.C1C(C(NCCC(O)=O)=O)=CC=C(N=NC2C=CC(O)=C(C(O)=O)C=2)C=1>>[NH2:35][O:28][C:22]1[C:23](=[CH:24][CH:19]=[CH:20][CH:21]=1)[C:25]([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CN=C(C1)NS(=O)(=O)C=2C=CC(=CC2)N=NC=3C=CC(=C(C3)C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1N)C(=O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1N=NC=2C=CC(=C(C2)C(=O)O)O)C(=O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC=2C=CC(=C(C2)C(=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NOC=1C(C(=O)O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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